molecular formula C11H9BrN2O2S2 B2964714 Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 866143-00-2

Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

Cat. No. B2964714
CAS RN: 866143-00-2
M. Wt: 345.23
InChI Key: XTELJOFBFDMBKG-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2S2 . It is a complex organic molecule that contains a thiadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate is characterized by a thiadiazole ring attached to a bromophenyl group via a sulfur atom . The thiadiazole ring is also connected to an ethyl carboxylate group . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive functional groups. For example, its reaction with bases can lead to intramolecular cyclization, forming complex molecules with potential biological activities (Remizov, Pevzner, & Petrov, 2019). Additionally, its interaction with different nucleophiles has been explored to synthesize a wide range of compounds, demonstrating the versatility of thiadiazole derivatives in organic synthesis (Maadadi, Pevzner, & Petrov, 2016).

properties

IUPAC Name

ethyl 5-(4-bromophenyl)sulfanylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S2/c1-2-16-10(15)9-11(18-14-13-9)17-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTELJOFBFDMBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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